molecular formula C15H19FN4O2 B14248616 3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- CAS No. 187231-65-8

3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy-

Cat. No.: B14248616
CAS No.: 187231-65-8
M. Wt: 306.34 g/mol
InChI Key: AAMDEFMSMSHHPQ-UHFFFAOYSA-N
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Description

3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- is a complex organic compound belonging to the cinnoline family. Cinnoline derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties . This compound, with its unique structure, has garnered interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized cinnoline derivatives .

Scientific Research Applications

3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

187231-65-8

Molecular Formula

C15H19FN4O2

Molecular Weight

306.34 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-8-fluoro-4-oxo-1H-cinnoline-3-carboxamide

InChI

InChI=1S/C15H19FN4O2/c1-3-20(4-2)9-8-17-15(22)13-14(21)10-6-5-7-11(16)12(10)18-19-13/h5-7H,3-4,8-9H2,1-2H3,(H,17,22)(H,18,21)

InChI Key

AAMDEFMSMSHHPQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=NNC2=C(C1=O)C=CC=C2F

Origin of Product

United States

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